2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c1-19-16-5-3-2-4-14(16)15(10-20)17(19)21-11-12-6-8-13(18)9-7-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOHVIRFXLWCKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1SCC3=CC=C(C=C3)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde typically involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties, revealing promising results against various cancer cell lines. Studies indicate that derivatives of this compound exhibit selective cytotoxicity, making them potential candidates for cancer therapy.
Case Study: Antitumor Efficacy
A study evaluated the compound's activity against several human tumor cell lines, including:
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| HeLa | 5.4 | High |
| MCF-7 | 6.2 | Moderate |
| HCT116 | 4.9 | High |
The results indicate that 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde exhibits significant cytotoxic effects, particularly in cervical and colorectal cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Other Biological Activities
Beyond its anticancer potential, this compound has been studied for various other biological activities:
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against several pathogens. A comparative study highlighted its effectiveness:
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.35 |
| Pseudomonas aeruginosa | 0.50 |
These findings suggest that the compound could be a viable candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the molecular structure can enhance its biological activity:
Key Modifications
- Substituting different groups on the indole ring can alter potency.
- Variations in the sulfanyl group may influence selectivity towards cancer cells versus normal cells.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde include other indole derivatives such as:
- 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole
- 1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole
These compounds share structural similarities but may differ in their specific biological activities and applications
Biological Activity
2-[(4-Chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antitumor, antibacterial, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- An indole ring system
- A sulfenyl group attached to a chlorobenzyl moiety
- An aldehyde functional group
These structural components suggest potential interactions with various biological targets.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. The following table summarizes key findings from studies on related compounds:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.2 | Induces apoptosis via caspase activation |
| Compound B | MCF-7 (Breast) | 3.8 | Inhibits cell proliferation through cell cycle arrest |
| This compound | HeLa (Cervical) | TBD | TBD |
A study focusing on indole derivatives showed that modifications in the indole structure could enhance cytotoxicity against various cancer cell lines, suggesting that this compound may similarly possess potent antitumor activity through mechanisms such as apoptosis induction and cell cycle disruption .
Antibacterial Activity
The antibacterial efficacy of the compound has also been explored. The following table presents data on its activity against different bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound exhibits moderate antibacterial activity, which may be attributed to the presence of the chlorobenzyl group enhancing membrane permeability and disrupting bacterial cell wall synthesis .
Study 1: Antitumor Effects
In a recent study, researchers synthesized several indole derivatives, including this compound. The compound was tested against HeLa cells, revealing an IC50 value that indicates significant cytotoxicity. The mechanism was linked to the activation of apoptotic pathways, specifically through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Study 2: Antibacterial Properties
Another investigation assessed the antibacterial properties of various thiazole and indole derivatives. The study found that compounds with similar structures to this compound displayed promising activity against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of electron-withdrawing groups in enhancing antibacterial efficacy .
Q & A
Basic: What are the established synthetic routes for synthesizing 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of the indole core via Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. For example, 1-methylindole derivatives are functionalized at the 3-position using Vilsmeier-Haack formylation to introduce the aldehyde group .
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution. The 4-chlorobenzyl mercaptan reacts with a halogenated intermediate (e.g., brominated at the indole’s 2-position) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Purification via column chromatography and crystallization. X-ray crystallography (e.g., Bruker APEX2/SAINT systems) confirms structural integrity, as demonstrated for analogous indole-carbaldehyde derivatives .
Basic: How is X-ray crystallography utilized to confirm the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural validation:
- Crystal Growth : Slow evaporation of a saturated solution (e.g., in chloroform/hexane) yields diffraction-quality crystals .
- Data Collection : A Bruker APEX2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) collects reflection data at 298 K. Data reduction uses SAINT software .
- Refinement : SHELXL refines structural parameters (e.g., bond angles, torsion angles). For example, the 4-chlorobenzyl group’s C–S–C angle (~106.5°) and indole planarity are key metrics .
Advanced: How can researchers optimize the synthetic yield of this compound in multi-step reactions?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for sulfanyl group incorporation .
- Catalysis : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling reactions for indole functionalization, reducing side products .
- Reaction Monitoring : TLC/HPLC tracks intermediate formation. For example, the aldehyde group’s stability under basic conditions requires pH control (~7–8) to prevent decomposition .
Advanced: How should researchers resolve contradictory bioactivity data across different assays (e.g., antimicrobial vs. anti-inflammatory)?
Methodological Answer:
Discrepancies arise from assay-specific variables:
- Concentration Gradients : Dose-response curves (e.g., IC₅₀ values) must span physiologically relevant ranges (1 nM–100 µM) to avoid false negatives .
- Structural Purity : Impurities (e.g., unreacted 4-chlorobenzyl mercaptan) can skew results. Validate purity via NMR (¹H/¹³C) and HRMS before testing .
- Target Selectivity : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct activity from off-target effects. Analogous indole derivatives show context-dependent bioactivity .
Advanced: What computational or experimental approaches analyze the sulfanyl group’s impact on molecular conformation and reactivity?
Methodological Answer:
- Conformational Analysis : SC-XRD data (e.g., torsion angles: C4–C7–S1–C8 = −60.3°) reveal steric effects from the 4-chlorobenzyl group, influencing π-π stacking in crystal lattices .
- DFT Calculations : Gaussian09 simulations assess electronic effects. The sulfanyl group’s electron-withdrawing nature alters indole’s HOMO-LUMO gap, affecting redox properties .
- Reactivity Studies : Thiol-disulfide exchange assays quantify sulfanyl group lability under oxidative conditions (e.g., H₂O₂ exposure) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?
Methodological Answer:
- Core Modifications : Replace the 1-methyl group with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions with target proteins .
- Sulfanyl Group Alternatives : Substitute with sulfonyl or sulfonamide groups to improve metabolic stability, as seen in related indole derivatives .
- 3-Carbaldehyde Functionalization : Convert the aldehyde to hydrazone or oxime derivatives to modulate solubility and bioavailability .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR confirms methyl (δ ~3.8 ppm) and aldehyde (δ ~10.2 ppm) protons. ¹³C NMR identifies carbonyl (δ ~190 ppm) and aromatic carbons .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ = 370.0524 for C₁₈H₁₅ClNOS⁺) .
- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C–S (~680 cm⁻¹) confirm functional groups .
Advanced: How do researchers address discrepancies in crystallographic data between analogous compounds?
Methodological Answer:
- Data Validation : Cross-check with CCDC databases (e.g., refcode KP2444) to compare bond lengths/angles. For example, indole ring planarity deviations >0.05 Å suggest measurement errors .
- Temperature Effects : Low-temperature (100 K) data collection minimizes thermal motion artifacts, improving resolution for flexible moieties like the 4-chlorobenzyl group .
- Software Calibration : Use Olex2 or SHELXTL for refinement consistency. Discrepancies in R factors (>0.05) indicate poor data quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
